molecular formula C21H23NO5 B613403 Fmoc-L-Nle(6-OH)-OH CAS No. 374899-60-2

Fmoc-L-Nle(6-OH)-OH

Cat. No.: B613403
CAS No.: 374899-60-2
M. Wt: 369,42 g/mole
InChI Key: RLKMUBZYLZBKMO-IBGZPJMESA-N
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Description

Fmoc-L-Nle(6-OH)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-norleucine(6-hydroxy)-OH, is a derivative of norleucine, an amino acid. The Fmoc group is commonly used as a protective group in peptide synthesis, allowing for the selective deprotection of amino groups under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Nle(6-OH)-OH typically involves the protection of the amino group of L-norleucine with the Fmoc group. This is achieved by reacting L-norleucine with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The hydroxyl group at the 6th position can be introduced through various hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Nle(6-OH)-OH undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different protective or functional groups.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Nle(6-OH)-OH is used in the synthesis of peptides and proteins. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.

Biology

In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in protein folding and activity.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. The compound’s stability and ease of deprotection make it an ideal candidate for drug design and synthesis.

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of Fmoc-L-Nle(6-OH)-OH involves the selective protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, such as treatment with piperidine. This allows for the stepwise assembly of peptide chains without unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Leu-OH: Similar to Fmoc-L-Nle(6-OH)-OH but with a leucine residue instead of norleucine.

    Fmoc-L-Val-OH: Contains a valine residue and is used in similar peptide synthesis applications.

    Fmoc-L-Ile-OH: Contains an isoleucine residue and is also used in peptide synthesis.

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 6th position, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and drug design.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMUBZYLZBKMO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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